(S)-Methyl 2-aminobutanoate hydrochloride (S)-Methyl 2-aminobutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 56545-22-3
VCID: VC0118612
InChI: InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
SMILES: CCC(C(=O)OC)N.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.606

(S)-Methyl 2-aminobutanoate hydrochloride

CAS No.: 56545-22-3

Cat. No.: VC0118612

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.606

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-aminobutanoate hydrochloride - 56545-22-3

Specification

CAS No. 56545-22-3
Molecular Formula C5H12ClNO2
Molecular Weight 153.606
IUPAC Name methyl (2S)-2-aminobutanoate;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Standard InChI Key AHAQQEGUPULIOZ-WCCKRBBISA-N
SMILES CCC(C(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Properties

(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Its CAS number is 56545-22-3, and it exists as a white crystalline solid with a melting point of 116–117°C .

Key Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
Melting Point116–117°C
Chirality(S)-configuration at C2
SolubilityWater-soluble

The compound’s chirality is critical, as its (S)-configuration distinguishes it from the (R)-enantiomer (CAS 85774-09-0) .

Synonyms and Nomenclature

Common synonyms include L-2-Aminobutyric Acid Methyl Ester Hydrochloride and H-ABU-OME HCl . Its IUPAC name is (S)-2-aminobutanoate hydrochloride, reflecting its stereochemistry and functional groups .

Synthesis and Manufacturing

Synthetic Pathways

While specific synthesis protocols are proprietary, the compound is typically prepared via asymmetric synthesis or resolution of racemic mixtures. Key steps involve:

  • Amino acid esterification: Reacting (S)-2-aminobutanoic acid with methanol under acidic conditions.

  • Chiral resolution: Using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

The (S)-configuration is preserved through controlled reaction conditions .

Industrial Production

Commercially, (S)-Methyl 2-aminobutanoate hydrochloride is synthesized in multi-step processes involving:

  • Esterification: Formation of methyl esters from amino acids.

  • Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Physical and Chemical Properties

Solubility and Thermal Stability

The compound is highly soluble in water and stable at room temperature . Storage conditions typically recommend ambient temperatures (20–25°C) to prevent degradation .

Thermal and Solubility Data

PropertyValue/DescriptionSource
Solubility in Water>100 mg/mL (highly soluble)
Storage TemperatureRoom temperature (20–25°C)
HygroscopicityNot reported; handle in dry conditions

Chirality and Optical Activity

The (S)-configuration is confirmed via polarimetry or X-ray crystallography. Its optical activity is critical for applications in asymmetric catalysis or drug development .

Applications in Research and Industry

Chiral Building Block in Organic Synthesis

(S)-Methyl 2-aminobutanoate hydrochloride serves as a precursor for synthesizing:

  • Pharmaceuticals: Enantiomerically pure drugs targeting neurological disorders.

  • Enzyme Inhibitors: Compounds with stereospecific binding to enzymes .

Example Applications

ApplicationDescriptionSource
Drug SynthesisIntermediate for anticonvulsants or antidepressants
Peptide SynthesisComponent in chiral peptide sequences
CatalysisLigand for asymmetric catalytic reactions

Role in Biological Systems

While direct biological activity is limited, the compound’s derivatives may interact with GABA receptors or neurotransmitter systems, though further research is needed .

Hazard ClassCodePrecautionsSource
Skin IrritationH315Wear gloves, avoid contact
Eye IrritationH319Use goggles, flush with water
Respiratory IrritationH335Work in ventilated areas

Research Findings and Future Directions

Challenges and Opportunities

  • Challenges: Scalable synthesis of enantiopure forms.

  • Opportunities: Development of chiral catalysts or prodrugs for targeted therapies .

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